molecular formula C4H5F B1250999 1-Fluoro-2-butyne

1-Fluoro-2-butyne

Cat. No.: B1250999
M. Wt: 72.08 g/mol
InChI Key: IGHFHTRBISWTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fluoro-2-butyne is a short-chain, terminal alkyne with a fluorine substituent, characterized by the molecular formula C4H5F and a molecular weight of 72.08 g/mol . This structure combines the unique reactivity of a terminal alkyne, which participates in click chemistry reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), with the distinct electronic properties imparted by a fluorine atom. The high electronegativity of fluorine significantly alters the electron density and dipole moment of the molecule, making it a valuable building block in medicinal chemistry and materials science for creating more complex fluorinated architectures. As a fluorinated alkyne, 1-Fluoro-2-butyne serves as a key synthetic intermediate in organic synthesis. It is particularly useful for introducing fluorine-containing segments into larger molecules to modulate their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability. Researchers utilize it in the synthesis of advanced polymers and ligands. While specific mechanistic studies on 1-Fluoro-2-butyne are limited in the public domain, the well-documented behavior of fluorinated alkynes suggests it acts as an electrophile in reactions with nucleophiles, facilitated by the electron-withdrawing nature of the fluorine atom . Its research value lies in its potential to create novel compounds for applications in pharmaceuticals, agrochemicals, and the development of specialty materials with enhanced thermal or chemical stability. Handling and Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. Specific handling procedures should be determined based on a risk assessment. Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H5F

Molecular Weight

72.08 g/mol

IUPAC Name

1-fluorobut-2-yne

InChI

InChI=1S/C4H5F/c1-2-3-4-5/h4H2,1H3

InChI Key

IGHFHTRBISWTOK-UHFFFAOYSA-N

Canonical SMILES

CC#CCF

Synonyms

1-fluoro-2-butyne

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1 Fluoro 2 Butyne

Strategies for Carbon-Fluorine Bond Formation in Alkyne Systems

The formation of the carbon-fluorine bond in alkyne systems can be achieved through several strategic approaches, broadly categorized by the type of reaction involved. These methods often require careful control of reaction conditions to achieve desired chemo-, regio-, and stereoselectivity. The presence of neighboring fluorine atoms can significantly influence the reactivity and selectivity of the π-system in fluoroalkynes. rsc.orgresearchgate.net

Dehydrohalogenation and Elimination Reactions for Fluoroalkyne Generation

Dehydrohalogenation and elimination reactions are fundamental methods for the synthesis of alkynes, typically involving the removal of two halogen atoms or one halogen and one hydrogen atom from a suitable precursor. libretexts.orglibretexts.orgchemistrysteps.com This approach can be applied to the synthesis of fluoroalkynes by using halogenated compounds containing a fluorine atom and appropriate leaving groups on adjacent or geminal carbons. The elimination of two halogen atoms from fluorohaloalkenes or fluorohaloalkanes can lead to the formation of fluoroalkynes. thieme-connect.de Strong bases are often employed to facilitate these elimination reactions. libretexts.orglibretexts.orgchemistrysteps.com For instance, the dehalogenation of vicinal dihalo compounds can yield alkynes. acs.org While general methods for alkyne synthesis via dehydrohalogenation of dihalides are well-established, specific applications for the synthesis of 1-fluoro-2-butyne using these methods would involve identifying suitable fluorinated and halogenated butane (B89635) precursors.

Nucleophilic Fluorination Approaches Utilizing Alkyne Precursors

Nucleophilic fluorination involves the use of a fluoride (B91410) source that acts as a nucleophile to form a carbon-fluorine bond. beilstein-journals.org While fluoride is a challenging nucleophile due to its high basicity and strong hydrogen bonding capabilities, various reagents and conditions have been developed to enable nucleophilic fluorination. harvard.edu For alkyne precursors, this strategy might involve the reaction of an alkyne derivative with a suitable electrophilic center with a fluoride source. Copper-mediated nucleophilic fluorination of alkynes using K¹⁸F has been investigated for the synthesis of ¹⁸F-fluorinated alkynes, relevant for radiochemistry applications. snmjournals.org This approach demonstrated that copper species could mediate the nucleophilic ¹⁸F-fluorination of alkynes, with more promising results observed for silyl-substituted alkynes. snmjournals.org Another approach involves the use of HF-based fluorination reagents, such as the DMPU/HF complex, which can be compatible with cationic metal catalysts for the regioselective synthesis of fluoroalkenes and gem-difluoromethylene compounds from alkynes. organic-chemistry.orgnih.gov

Organometallic Reagents in Fluoroalkyne Synthesis

Organometallic reagents play a significant role in organic synthesis, including the formation of carbon-carbon and carbon-heteroatom bonds. mt.com In the context of fluoroalkyne synthesis, organometallic reagents can be utilized in several ways. One strategy involves the reaction of fluorinated compounds with non-fluorinated organometallic derivatives, or conversely, the reaction of fluorinated organometallic reagents with non-fluorinated substrates to form C-C bonds that ultimately lead to fluoroalkynes. researchgate.net Transition metal-catalyzed transformations involving organometallic species have been explored for the incorporation of fluorine-containing groups. beilstein-journals.orgnih.gov For example, ruthenium-mediated reactions involving terminal alkynes and electrophilic fluorinating agents have been shown to form fluoroalkynyl complexes. researchgate.net The facile synthesis of a stable and isolable ruthenium complex with a fluoroalkynyl group (M-C≡CF) has been reported, demonstrating the potential of organometallic chemistry in accessing such structures. researchgate.net

Development of Novel and Efficient Synthetic Routes to 1-Fluoro-2-butyne

Ongoing research focuses on developing novel and efficient synthetic routes to fluoroalkynes, aiming for improved selectivity, milder conditions, and broader substrate scope. rsc.orgorganic-chemistry.org

Chemo- and Regioselective Synthesis Pathways

Achieving high chemo- and regioselectivity is crucial in the synthesis of fluoroalkynes due to the potential for various isomeric products. The presence of the fluorine atom significantly influences the electronic and steric properties of the alkyne, impacting reaction pathways and selectivity. rsc.orgresearchgate.net Strategies are being developed to control the site of fluorine introduction and subsequent transformations. For instance, transition-metal-assisted regioselective fluoroalkyne insertion followed by β-F elimination has been explored in the context of annulation reactions. researchgate.net The use of fluoroalkyne surrogates, such as alkynyl triazenes, in transition metal-catalyzed reactions has also been investigated to achieve regioselective synthesis of fluorinated heterocycles, highlighting approaches to overcome the lability of some fluoroalkynes. acs.orgacs.org

Asymmetric Synthesis Approaches to Fluorinated Alkyne Building Blocks

Asymmetric synthesis aims to produce chiral compounds with high enantiomeric purity. While direct asymmetric synthesis of 1-Fluoro-2-butyne (which is achiral) is not applicable, research in asymmetric synthesis of fluorinated alkyne building blocks is relevant as these methods can potentially be adapted or provide precursors for the synthesis of substituted fluoroalkynes, including those structurally related to 1-Fluoro-2-butyne.

Asymmetric approaches in organofluorine chemistry have seen significant development, particularly in the enantioselective introduction of fluorine atoms or fluorinated groups into organic molecules. For instance, catalytic enantioselective alkynylation reactions involving fluorinated precursors have been explored. One study described the first catalytic enantioselective alkynylation using α-CF₃ ketoimine esters with zinc and BINOL, allowing the use of various terminal alkynes in asymmetric synthesis with high yields and enantioselectivities. mdpi.com Subsequent transformations of the triple bond yielded diverse α-CF₃-α-amino acids. mdpi.com

Another approach involves the catalytic asymmetric allylation of α-trifluoromethyl acyclic α-imino esters, yielding optically active α-allyl-α-CF₃ amino acid derivatives with high enantiomeric excesses. mdpi.com These examples, while not directly synthesizing 1-Fluoro-2-butyne, illustrate the methodologies employed for achieving asymmetry in molecules containing fluorinated functional groups and alkyne moieties.

Asymmetric synthesis of fluorinated allenes through rhodium-catalyzed enantioselective alkylation/defluorination of propargyl difluorides has also been reported. nih.gov This method, catalyzed by a chiral diene/rhodium complex, yields axially chiral fluorinated allenes with high enantioselectivity. nih.gov A key step involves the selective elimination of a fluoride at the β-position of an alkenyl-Rh intermediate. nih.gov This highlights the use of transition metal catalysis and chiral ligands in creating stereochemistry in fluorinated systems adjacent to unsaturated bonds.

While specific asymmetric syntheses yielding chiral derivatives of 1-Fluoro-2-butyne were not prominently found, the general advancements in asymmetric fluorination and asymmetric transformations of fluorinated unsaturated systems provide a foundation for developing such methodologies.

Scalable Preparative Methods for 1-Fluoro-2-butyne

Developing scalable methods for the synthesis of 1-Fluoro-2-butyne is crucial for its potential application in research and industry. While detailed, dedicated large-scale preparations of 1-Fluoro-2-butyne itself were not extensively detailed in the search results, information on the synthesis of related fluorinated alkynes and general scalable methods in organofluorine chemistry can provide insights.

The synthesis of hexafluoro-2-butyne (B1329351) (CF₃C≡CCF₃), a related fluorinated alkyne, has been reported through the dechlorination of CF₃CCl=CClCF₃ with zinc in ethanol. epo.org This process, however, can co-produce hydrodechlorination by-products. epo.org A patent describes a method for making hexafluoro-2-butyne by treating CF₃CX=CXCF₃ (where X is halogen) with a dehalogenation catalyst in the presence of a halogen acceptor compound, such as an alkyne, alkene, allene, carbon monoxide, or a cyclopropane (B1198618) compound, where the halogen acceptor is not hydrogen. epo.org This method aims to avoid substantial amounts of hydrodechlorination by-products. epo.org For example, a catalyst comprising CuCl₂ and KCl on alumina (B75360) pellets was used with a mixture of CF₃CCl=CClCF₃ and 2-butyne (B1218202) at elevated temperatures. epo.org

While these methods are for hexafluoro-2-butyne, they illustrate strategies like reductive dechlorination which could potentially be adapted for the synthesis of 1-Fluoro-2-butyne from suitable halogenated precursors.

Research on the scalable synthesis of other fluorinated building blocks, such as fluoro-substituted bicyclo[1.1.1]pentanes, has been reported, demonstrating that multi-gram scale synthesis of complex fluorinated structures is achievable using optimized procedures. nih.govchemrxiv.org These methods often involve several steps starting from commercially available materials. nih.govchemrxiv.org

Another relevant area is the synthesis of fluoroacetylene equivalents for use in organic synthesis. organic-chemistry.orgrsc.org While fluoroacetylene itself is unstable, methods to generate it in situ or use stable equivalents are explored. organic-chemistry.orgrsc.org For example, a copper-catalyzed annulation reaction using a (difluorovinyl)zinc complex has been described as a fluoroacetylene equivalent route, proceeding without the generation of free fluoroacetylene. organic-chemistry.org

Scalable methods for fluoroalkyne annulation reactions have also been demonstrated, allowing for the preparation of fluorinated azacycles on a multi-millimole scale without significant loss in selectivity or yield. rsc.orgresearchgate.net This suggests that reactions involving fluoroalkynes can be amenable to larger scales under optimized conditions.

Although specific detailed scalable procedures solely for 1-Fluoro-2-butyne were not found, the reported scalable syntheses of related fluorinated compounds and the development of methods utilizing fluoroalkyne equivalents on a preparative scale indicate the potential for developing efficient and scalable routes to 1-Fluoro-2-butyne.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Fluoro-2-butyne

NMR spectroscopy is a fundamental technique for determining the structure and dynamics of molecules. For 1-Fluoro-2-butyne, both ¹H and ¹⁹F NMR are particularly informative, offering insights into the electronic environment and connectivity of the hydrogen and fluorine atoms. Multinuclear NMR techniques, involving correlations between different nuclei, further enhance the structural analysis.

Fluorine-19 NMR Analysis of Chemical Shift Anisotropy

Fluorine-19 (¹⁹F) is a highly sensitive nucleus for NMR spectroscopy, possessing 100% natural abundance and a large gyromagnetic ratio. titech.ac.jpwikipedia.org A key characteristic of ¹⁹F NMR is the large range of chemical shifts, which can span up to 800 ppm, significantly larger than that for ¹H NMR. wikipedia.orgnih.gov This wide dispersion makes ¹⁹F NMR highly sensitive to subtle changes in the local electronic environment of the fluorine nucleus. nih.govbiophysics.org

Multi-Nuclear NMR Techniques for Structural and Conformational Analysis

Multinuclear NMR techniques, such as ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments, are invaluable for establishing connectivity and understanding the spatial arrangement of atoms in 1-Fluoro-2-butyne. acs.org These techniques exploit the spin-spin coupling interactions between different types of nuclei. ilpi.com

For 1-Fluoro-2-butyne, a ¹H-¹⁹F correlation spectrum would show correlations between the fluorine signal and the protons of the adjacent methylene (B1212753) group (CH₂F), confirming their connectivity. Similarly, a ¹³C-¹⁹F correlation experiment would reveal coupling between the fluorine nucleus and the carbon atoms to which it is directly and indirectly bonded (the CH₂ carbon and potentially the adjacent alkyne carbon). acs.org

Vibrational Spectroscopy Studies of 1-Fluoro-2-butyne (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that probe the vibrational modes of a molecule, providing information about its functional groups, bonding, and molecular symmetry. upi.eduhoriba.com Studies on 1-Fluoro-2-butyne using IR and Raman spectroscopy have been reported, providing detailed insights into its vibrational characteristics and conformational behavior. researchgate.netnih.gov

Analysis of Characteristic Vibrational Modes

The IR and Raman spectra of 1-Fluoro-2-butyne exhibit characteristic vibrational modes associated with its functional groups: the methyl group (CH₃), the alkyne triple bond (C≡C), the methylene group (CH₂), and the carbon-fluorine bond (C-F). researchgate.netnih.gov

Key vibrational modes and their approximate spectral regions include:

C-H stretching vibrations: Typically observed in the 2800-3300 cm⁻¹ region, with variations depending on the hybridization of the carbon atom (sp³ for CH₃ and CH₂, sp for the alkyne C-H if it were terminal, but in 1-fluoro-2-butyne it's internal).

C≡C stretching vibration: A characteristic strong band in Raman spectra and often weaker in IR spectra, typically found around 2100-2260 cm⁻¹. upi.edu For 1-Fluoro-2-butyne (an internal alkyne), this mode is expected to be Raman active and potentially weakly IR active depending on the molecular symmetry and dipole moment change during the vibration.

CH₂ and CH₃ bending vibrations: These modes appear in the fingerprint region (typically 800-1500 cm⁻¹).

C-F stretching vibration: The position of the C-F stretch is sensitive to the molecular environment but is generally found in the 1000-1350 cm⁻¹ range.

Research on 1-Fluoro-2-butyne has involved recording IR spectra of the gas and solid phases and Raman spectra of the liquid and solid phases. researchgate.netnih.gov A vibrational assignment has been proposed based on experimental data and supported by theoretical calculations (ab initio and DFT methods). researchgate.netnih.gov These studies help to identify and assign the observed spectral bands to specific molecular vibrations, contributing to the understanding of the molecule's structure and bonding.

Conformational Analysis through Infrared and Raman Spectra

Vibrational spectroscopy can be a powerful tool for investigating conformational isomerism. Different conformers of a molecule will generally have different symmetries and slightly different arrangements of atoms, leading to variations in their vibrational frequencies and intensities in IR and Raman spectra. acs.org

Research on 1-Fluoro-2-butyne suggests that the methyl group exhibits almost completely free rotation, which is supported by the observation of Coriolis sub-band structure in some of the degenerate methyl vibrations. nih.gov This indicates a very low barrier to internal rotation for the methyl group. While the provided snippets focus on the methyl rotation, conformational analysis related to the orientation of the CH₂F group relative to the alkyne was not explicitly detailed. However, the methodology of using IR and Raman spectra, combined with theoretical calculations, is well-established for such conformational studies in similar molecules. acs.orgcapes.gov.br

Microwave Spectroscopy and Rotational Isomerism of 1-Fluoro-2-butyne Analogues

Microwave spectroscopy is a high-resolution technique that studies the rotational transitions of molecules in the gas phase. It provides extremely precise information about molecular structure, including bond lengths, bond angles, and the moments of inertia. kent.edu Microwave spectroscopy is also particularly sensitive to the presence of different rotational isomers (conformers) and can be used to determine the potential energy barriers hindering internal rotation. kent.edumdpi.com

While direct microwave spectroscopic data for 1-Fluoro-2-butyne was not found in the provided search results, studies on related molecules, such as 1-chloro-2-butyne, demonstrate the applicability of this technique to haloalkynes. mdpi.comnih.gov These studies have investigated the internal rotation of methyl groups and the conformational landscape. mdpi.comnih.gov

Microwave spectroscopy can also identify and characterize different rotational isomers by observing separate sets of rotational transitions for each conformer present in the gas phase. By analyzing the rotational constants of each conformer, their precise molecular structures can be determined. Although conformational isomerism around the C-CH₂F bond in 1-Fluoro-2-butyne might be limited due to the alkyne rigidity, microwave spectroscopy on this molecule or its analogues could potentially reveal subtle structural preferences or the presence of low-energy conformers if they exist. Studies on other butyne derivatives and fluoroalkenes have utilized microwave spectroscopy to explore conformational landscapes and internal rotation. acs.orgnih.gov

Mass Spectrometry for Investigating Fragmentation Patterns and By-products

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing crucial information about the molecular weight and structure of a compound, as well as the presence of by-products. Electron Ionization (EI) is a common ionization method in MS that typically results in significant fragmentation of the molecule, which can be highly informative for structural identification uni-saarland.de. The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure, as the energy deposited during ionization causes the ion to decompose or isomerize uni-saarland.de. Fragmentation often follows trends seen in general organic chemistry, with processes that yield the most stable cations and radicals occurring with higher abundance uni-saarland.de.

While specific mass spectrometry data for 1-Fluoro-2-butyne was not directly found in the search results, studies on related fluorinated compounds, such as perfluorinated hydrocarbons and perfluoroaromatic compounds, provide insights into the general behavior of fluorinated organic molecules under MS conditions ethz.chcdnsciencepub.comnist.gov. For instance, in perfluorinated paraffins, the most abundant ion is often CF₃⁺, and molecular ions can be very small or absent nist.gov. Fragmentation in perfluorinated compounds can involve the cleavage of carbon-carbon single bonds and the loss of fluorine atoms or CF₃ groups ethz.chaip.org. Studies on perfluoroaromatic compounds have also indicated possible neutral atom fluorine losses during fragmentation cdnsciencepub.com.

The investigation of fragmentation patterns in 1-Fluoro-2-butyne using techniques like EI-MS would likely involve identifying characteristic fragment ions corresponding to the loss of fluorine, methyl groups, or combinations thereof, as well as fragments retaining the alkyne functionality. Analyzing the relative abundance of these fragments can provide information about the stability of different parts of the molecule upon ionization.

Furthermore, mass spectrometry is invaluable for identifying and characterizing by-products formed during reactions involving 1-Fluoro-2-butyne. By analyzing reaction mixtures, MS can detect compounds with different molecular weights than the starting material or intended product, and the fragmentation patterns of these detected species can help elucidate their structures. For example, in reactions involving hexafluoro-2-butyne (B1329351), MS has been used to identify reaction products and characterize complex mixtures oup.comcdnsciencepub.com. The sensitivity of MS allows for the detection of even low-abundance by-products, which is essential for understanding reaction pathways and optimizing reaction conditions.

Advanced Spectroscopic Techniques for Mechanistic Interrogation

Advanced spectroscopic techniques play a critical role in understanding the electronic structure and reaction mechanisms involving 1-Fluoro-2-butyne. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and potentially other techniques like photoelectron spectroscopy can provide detailed information about the molecule's environment and transformations during a reaction.

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for determining the structure and purity of 1-Fluoro-2-butyne and its reaction products cdnsciencepub.com. The chemical shifts and coupling constants in NMR spectra are highly sensitive to the electronic environment of the nuclei, providing insights into the bonding and spatial arrangement of atoms. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the large chemical shift range and sensitivity to subtle electronic differences oup.com. Studies on related fluorinated alkynes and alkenes have utilized ¹⁹F NMR to identify stereoisomers and understand reaction outcomes oup.com. For instance, the coupling constants between fluorine and other nuclei can reveal details about the molecular geometry and the nature of chemical bonds researchgate.net.

IR spectroscopy can provide information about the functional groups present in 1-Fluoro-2-butyne and changes occurring during reactions. The characteristic stretching frequency of the carbon-carbon triple bond in alkynes, typically around 2100-2260 cm⁻¹, would be observable in the IR spectrum of 1-Fluoro-2-butyne. The presence of the carbon-fluorine bond would also give rise to characteristic absorption bands. Monitoring changes in these and other vibrational modes during a reaction can indicate the formation or disappearance of specific bonds and functional groups, helping to track the reaction progress and identify intermediates cdnsciencepub.com.

While direct spectroscopic studies on the reaction mechanisms of 1-Fluoro-2-butyne are limited in the provided search results, research on related alkyne reactions demonstrates the utility of these techniques for mechanistic interrogation. For example, NMR spectroscopy has been used to observe catalyst resting states and possible reaction intermediates in the transformation of 2-butyne (B1218202) catalyzed by iridium complexes acs.org. IR spectroscopy has also been employed to characterize reaction products and intermediates in reactions involving alkynes cdnsciencepub.com.

Furthermore, theoretical calculations, such as Density Functional Theory (DFT), often complement experimental spectroscopic studies to gain a deeper understanding of reaction mechanisms and electronic properties researchgate.net. DFT calculations can help predict spectroscopic parameters, reaction pathways, transition states, and the relative energies of intermediates, providing a theoretical framework for interpreting experimental observations acs.orgresearchgate.net. Studies involving computational methods have investigated the electronic structure and reactivity of fluorinated alkynes and their participation in cycloaddition reactions researchgate.netd-nb.info. For example, DFT calculations have been used to study the energy changes upon bending of alkyne molecules and the arrangements of substituents, which are relevant to their reactivity researchgate.netd-nb.info.

By combining information from mass spectrometry regarding molecular composition and fragmentation with the structural and electronic details provided by NMR and IR spectroscopy, and potentially supported by theoretical calculations, a comprehensive understanding of the behavior of 1-Fluoro-2-butyne in various chemical processes can be achieved.

Reactivity and Chemical Transformations of 1 Fluoro 2 Butyne

Mechanistic Investigations of Reaction Pathways

Mechanistic studies involving fluorinated alkynes, including computational approaches, have provided insights into their reaction pathways. The presence of a fluorine atom at the propargylic position, as in 1-fluoro-2-butyne, can influence the alkyne's reactivity through stereoelectronic effects, particularly hyperconjugation. nih.govresearchgate.netscilit.comnsf.govnih.govnih.govd-nb.inforesearchgate.net

Computational studies have shown that hyperconjugative interactions between the alkyne π-system and the σ* orbital of the C-F bond can stabilize the transition states of reactions. researchgate.netnih.govnih.govd-nb.info For instance, in 1,3-dipolar cycloadditions, the donation from the in-plane alkyne π-system into the σ*C-F orbital on the propargylic carbon can lower the reaction barrier. researchgate.netnih.govd-nb.info This effect is enhanced in the transition state, contributing to increased reactivity compared to non-fluorinated counterparts like 2-butyne (B1218202). researchgate.netnih.gov

Furthermore, classical electrostatic interactions, such as C-H···F interactions, have also been proposed to contribute to transition state stabilization in certain reactions, influencing regioselectivity. scilit.comnih.govd-nb.info The interplay of these stereoelectronic effects and electrostatic interactions dictates the favored reaction pathways and product distributions for 1-fluoro-2-butyne and similar fluorinated alkynes. scilit.comnih.govd-nb.info

Cycloaddition Reactions Involving 1-Fluoro-2-butyne

Fluorinated alkynes are known to participate in various cycloaddition reactions, acting as valuable dienophiles or dipolarophiles due to the electron-withdrawing effect of fluorine. wikipedia.orgfu-berlin.deorganic-chemistry.org

1,3-Dipolar Cycloadditions (e.g., Huisgen Cycloaddition)

The 1,3-dipolar cycloaddition, famously including the Huisgen cycloaddition between azides and alkynes, is a significant reaction class for forming five-membered heterocycles. mdpi.comfu-berlin.dewikipedia.org 1-Fluoro-2-butyne can serve as a dipolarophile in these reactions.

Studies involving the reaction between methyl azide (B81097) and 1-fluoro-2-butyne have investigated the stereoelectronic effects on reactivity and regioselectivity. scilit.comnih.govnih.govd-nb.info Computational analyses indicate that the fluoride (B91410) substituent can reduce the activation barrier through hyperconjugative assistance to both alkyne bending and bond formation, as well as through C-H···F interactions. d-nb.info These effects can lead to a significant increase in reaction rate compared to non-substituted alkynes. scilit.comnih.gov

The regioselectivity of 1,3-dipolar cycloadditions with unsymmetric alkynes like 1-fluoro-2-butyne is influenced by electronic and steric factors, which can be rationalized using Frontier Molecular Orbital (FMO) theory. wikipedia.org The electron-withdrawing fluorine atom affects the LUMO of the alkyne, influencing the favored orientation of the dipole approach.

Research findings on the effect of fluorine substitution in 1,3-dipolar cycloadditions are summarized in the table below, highlighting the calculated changes in Gibbs free energy of activation for the reaction between methyl azide and 1-fluoro-2-butyne relative to 2-butyne:

AlkyneConformerRelative ΔG‡ (kcal mol⁻¹)Citation
1-Fluoro-2-butyne1,4-app-2.7 nih.govd-nb.info
1-Fluoro-2-butyne1,4-gauche-1.4 nih.govd-nb.info
1-Fluoro-2-butyne1,5-app-1.8 nih.govd-nb.info
1-Fluoro-2-butyne1,5-gauche-2.4 nih.govd-nb.info

These data indicate that the presence of the fluorine atom significantly lowers the activation barrier for the cycloaddition, with varying degrees of stabilization depending on the transition state conformer and regiochemistry. nih.govd-nb.info

Diels-Alder Reactions and [3+2] Cycloadditions

Fluorinated alkynes, particularly highly fluorinated ones like hexafluoro-2-butyne (B1329351) (PubChem CID: 69654), are known as potent dienophiles in Diels-Alder reactions due to their electron-deficient nature. wikipedia.orgfu-berlin.deorganic-chemistry.orgacs.orgrsc.org While specific detailed studies on the Diels-Alder reactivity of 1-fluoro-2-butyne were not extensively found, the principles observed for other fluorinated alkynes can be applied. Electron-withdrawing substituents on the alkyne lower the energy of the LUMO, facilitating the reaction with electron-rich dienes (normal electron demand Diels-Alder). organic-chemistry.org

Hexafluoro-2-butyne, for instance, reacts with furans in Diels-Alder reactions, and the resulting cycloadducts can undergo further transformations. fu-berlin.deacs.orgrsc.org The reaction conditions can influence whether the kinetically or thermodynamically controlled products are formed. rsc.org

Beyond the classical [4+2] Diels-Alder, fluorinated alkynes can also be involved in other cycloaddition types, such as [3+2] cycloadditions with various dipoles or metal-catalyzed variants. rsc.orgbeilstein-journals.org For example, cobalt-catalyzed [2+3] cycloaddition reactions involving fluoroalkylated alkynes have been reported, leading to fluorinated indenols. beilstein-journals.org The reactivity in these reactions is influenced by substituents on the alkyne. beilstein-journals.org

Metal-Catalyzed Coupling Reactions with 1-Fluoro-2-butyne

Metal-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds, and fluorinated alkynes can participate in these transformations. researchgate.netuwindsor.cathermofisher.com Palladium and gold catalysis are particularly relevant for reactions involving alkynes and fluorinated compounds. doi.orgkcl.ac.ukrsc.orgresearchgate.netacs.orgresearchgate.netresearchgate.net

Palladium-Catalyzed Transformations

Palladium catalysis is widely used in cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. uwindsor.cathermofisher.com While direct examples of palladium-catalyzed coupling reactions specifically utilizing 1-fluoro-2-butyne were not prominently found in the provided context, related studies involving fluorinated organic compounds and alkynes suggest potential reactivity. Palladium-catalyzed cross-coupling reactions of aryl halides with fluorinated arenes and C-F activated borylation of fluoroalkenes using palladium catalysts have been reported. researchgate.net These examples highlight the ability of palladium to facilitate transformations involving both fluorine and alkyne functionalities.

Research on palladium-catalyzed decarboxylative coupling reactions has also been explored for synthesizing fluorinated vinylarenes, indicating the compatibility of fluorine substituents with palladium catalytic systems in coupling processes. researchgate.net

Gold-Catalyzed Reactivity of Fluorinated Alkynes

Gold complexes are known to activate alkynes towards nucleophilic attack and participate in various transformations, including hydrofluorination and cyclization reactions. doi.orgkcl.ac.ukrsc.orgresearchgate.netacs.org Fluorinated alkynes, being intrinsically polarized, can exhibit specific reactivity under electrophilic gold catalysis. doi.org

Gold-catalyzed hydrofluorination of internal alkynes has been reported, providing access to monofluoroalkenes. acs.org Studies have shown that alkynes bearing a fluorinated group at the propargylic position can undergo regioselective hydrofluorination. acs.org Electrophilic gold(I) complexes have been shown to efficiently and regioselectively hydrate (B1144303) CF3 and SF5-substituted alkynes. doi.org

The combination of gold catalysis and fluorine chemistry is an active area of research for synthesizing fluorinated organic molecules. kcl.ac.ukrsc.orgresearchgate.net Gold(I) complexes can activate alkynes towards nucleophilic attack by fluoride, leading to fluoroalkenes. kcl.ac.uk Oxidative coupling is also an emerging field in gold catalysis that can be combined with the π-acidity of gold to construct complex molecules. kcl.ac.uk

Research findings related to gold-catalyzed hydrofluorination of internal alkynes, including those with propargylic fluorine, are summarized below:

Alkyne TypeCatalyst SystemHF SourceProduct TypeRegioselectivityCitation
Internal alkynes (including propargylic F)[{(JohnPhos)Au}₂(μ-OH)]OTfAqueous HFMonofluoroalkenesRegioselective acs.org
CF₃ and SF₅-substituted alkynesElectrophilic gold(I)WaterHydrated ketonesRegioselective doi.org

These examples demonstrate the utility of gold catalysis in transforming fluorinated alkynes, highlighting the influence of the fluorine substituent on the reaction outcome and selectivity.

Other Transition Metal-Mediated Processes (e.g., Ruthenium, Cobalt)

Transition metals beyond rhodium, iridium, and gold play significant roles in the chemical transformations of alkynes, including fluorinated variants like 1-fluoro-2-butyne. Ruthenium and cobalt complexes, for instance, have demonstrated utility in various catalytic processes involving alkynes.

Ruthenium catalysts have been explored in reactions involving alkynes. While direct examples with 1-fluoro-2-butyne are not extensively documented in the search results, ruthenium complexes are known to catalyze transformations such as C-H arylation of fluoroarenes and asymmetric fluorination of organic molecules. acs.orgresearchgate.net Some ruthenium complexes can catalyze the nucleophilic fluorination of activated alkyl halides. acs.org The ability of ruthenium to interact with fluorinated substrates and mediate bond formations suggests potential for its application in 1-fluoro-2-butyne chemistry.

Cobalt catalysis has also shown promise in alkyne transformations, particularly in stereoselective reactions. Cobalt complexes can catalyze the halofluoroalkylation of alkynes, leading to the formation of stereodefined fluorinated hydrocarbons. rsc.org This process often involves a radical chain mechanism. rsc.org Cobalt catalysts, including cobalt(II) complexes, are also known for their activity in reactions involving alkynes, such as cycloaddition reactions with fluoroalkylated alkynes for the synthesis of fluoroalkylated indenols. beilstein-journals.org These reactions can exhibit high regioselectivity. beilstein-journals.org The use of specific ligands, such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp), can influence the yield and regioselectivity in cobalt-catalyzed cycloadditions of fluorinated alkynes. beilstein-journals.org Cobalt carbonyls are also known to activate robust bonds, including C-F bonds. rsc.org

While the search results provide examples of ruthenium and cobalt chemistry with fluorinated compounds and alkynes in general, specific detailed research findings on their direct application with 1-fluoro-2-butyne for various transformations are limited. However, the established reactivity profiles of these metals with similar substrates suggest their potential in mediating reactions involving 1-fluoro-2-butyne, particularly in areas like cycloadditions, functionalization, and potentially C-F bond activation.

Nucleophilic and Electrophilic Additions to the Alkyne Moiety of 1-Fluoro-2-butyne

The carbon-carbon triple bond in 1-fluoro-2-butyne is a key site for addition reactions, which can proceed via either nucleophilic or electrophilic pathways. The electronic nature of the alkyne, influenced by the fluorine atom, dictates its reactivity towards different types of reagents.

Alkynes, in general, can undergo both electrophilic and nucleophilic addition reactions. Electrophilic addition to alkynes is a common transformation, where the pi electrons of the triple bond are attacked by an electrophile. aakash.ac.inmsu.edulibretexts.org This process typically follows Markovnikov's rule in the case of unsymmetrical alkynes, where the electrophile adds to the carbon with the most hydrogens. libretexts.orglibretexts.org However, 1-fluoro-2-butyne is an internal alkyne, meaning both sp-hybridized carbons are substituted. Electrophilic addition to internal alkynes can still occur, and the regioselectivity can be influenced by the substituents present. libretexts.orglibretexts.org Examples of electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). aakash.ac.inlibretexts.orglibretexts.org

Nucleophilic addition to alkynes is generally less common for simple alkynes compared to electrophilic addition, unless the alkyne is activated by electron-withdrawing groups. msu.edulibretexts.org However, alkynes can undergo nucleophilic addition, particularly when initiated by bonding to a nucleophile. msu.edulibretexts.org The sp-hybridized carbon atoms of the triple bond are considered more electrophilic than those in alkenes. msu.edu While simple alkenes rarely undergo nucleophilic addition unless activated, alkynes are sometimes more reactive towards nucleophiles. libretexts.org The presence of the electronegative fluorine atom in 1-fluoro-2-butyne could potentially influence the electron distribution of the alkyne, potentially enhancing its reactivity towards nucleophiles or affecting the regioselectivity of such additions.

Specific research findings detailing nucleophilic or electrophilic additions directly to the alkyne moiety of 1-fluoro-2-butyne were not prominently featured in the search results. However, the general principles of alkyne addition chemistry apply, suggesting that 1-fluoro-2-butyne is likely to participate in these types of reactions, with the fluorine substituent potentially influencing the reaction pathways and product distributions.

Stereoselective and Regioselective Transformations

Controlling the stereochemistry and regiochemistry of reactions involving 1-fluoro-2-butyne is crucial for synthesizing specific isomers. The unique structure of 1-fluoro-2-butyne, with its internal alkyne and fluorine substituent, presents interesting challenges and opportunities for selective transformations.

Stereoselective transformations aim to produce a specific stereoisomer (e.g., E or Z isomer, or a specific enantiomer) preferentially over others. Regioselective transformations, on the other hand, control which site of a molecule undergoes reaction when multiple reactive sites are available.

Cobalt catalysis has been shown to enable highly regioselective and stereoselective halofluoroalkylation of alkynes, leading to stereodefined fluorinated hydrocarbons, often with high (E)-selectivity. rsc.org This suggests that transition metal catalysis can be a powerful tool for controlling the stereochemistry of additions to alkynes.

In the context of cycloaddition reactions involving fluoroalkylated alkynes, cobalt catalysis has demonstrated high regioselectivity in the formation of fluoroalkylated indenols. beilstein-journals.org The choice of ligand can impact this regioselectivity. beilstein-journals.org

While not specifically about 1-fluoro-2-butyne, studies on the stereoselective C-F bond functionalization of gem-difluoroalkenes using palladium catalysis have shown that both Z and E isomers can be obtained with excellent diastereoselectivities by controlling the reaction pathways. acs.orgnih.gov This highlights the potential for achieving stereodivergent synthesis in fluorinated systems.

The regiochemistry of addition to unsymmetrical alkynes is typically governed by electronic and steric factors, often following Markovnikov's rule in electrophilic additions. libretexts.orglibretexts.org For an internal alkyne like 1-fluoro-2-butyne, the regiochemical outcome of addition reactions would depend on the nature of the attacking species and the reaction conditions.

Achieving high stereoselectivity and regioselectivity in transformations of 1-fluoro-2-butyne likely requires careful selection of catalysts, ligands, reagents, and reaction conditions, drawing upon principles established for other fluorinated and alkyne substrates.

Reactions Involving C-F Bond Activation and Functionalization

The carbon-fluorine bond is one of the strongest single bonds to carbon, making its activation and functionalization challenging. However, these transformations are crucial for incorporating fluorine into organic molecules and for further modifying fluorinated compounds. 1-Fluoro-2-butyne contains a C-F bond adjacent to an sp³-hybridized carbon, which can potentially undergo activation under appropriate conditions.

Transition metal-mediated C-F bond activation is a significant area of research. Various transition metals, including palladium, nickel, rhodium, cobalt, ruthenium, iron, copper, and manganese, have been shown to promote the activation and functionalization of C-F bonds in various organic molecules, including fluoroarenes and fluoroalkenes. rsc.orgacs.orgnih.govucl.ac.ukresearchgate.netmdpi.comresearchgate.net

Mechanisms for C-F bond activation can involve oxidative addition of the C-F bond to a metal center, or stepwise processes involving intermediates like metallocyclopropanes followed by elimination. ucl.ac.uk The formation of a strong metal-fluorine bond is often a thermodynamic driving force for C-F activation. acs.orgnih.gov

While much of the research on C-F bond activation has focused on fluoroarenes and gem-difluoroalkenes, the activation of sp³ C-F bonds is also possible. ucl.ac.uk For example, reactions involving the activation of sp³ C-F bonds in fluoroolefins with aluminum(I) complexes have been reported. ucl.ac.uk

Functionalization of C-F bonds can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net Transition metal catalysis can facilitate these transformations, enabling the introduction of various functional groups. researchgate.net

Specific examples of C-F bond activation or functionalization directly involving the C-F bond of 1-fluoro-2-butyne were not prominently found in the search results. However, the established methodologies for transition metal-mediated C-F bond activation in other fluorinated compounds suggest that similar approaches could potentially be applied to 1-fluoro-2-butyne. Challenges may include the specific electronic and steric environment around the C-F bond in this molecule.

Theoretical and Computational Investigations of 1 Fluoro 2 Butyne

Quantum Chemical Studies on Electronic Structure and Bonding Characteristics

Density Functional Theory (DFT) Calculations for Ground States

Density Functional Theory (DFT) is a widely applied quantum chemical method for calculating the electronic structure and properties of molecules in their ground state. Studies involving 1-Fluoro-2-butyne have utilized DFT to optimize its geometry and analyze its electronic distribution. For instance, B3LYP functional with basis sets like 6-31G(d) and 6-31G(d,p) have been employed in computational studies involving 1-Fluoro-2-butyne, particularly in the context of reaction mechanisms and energy profiles. d-nb.infonsf.gov DFT calculations are valuable for determining molecular structures, energies, and other properties that characterize the ground state of the molecule. psu.eduresearchgate.netbeilstein-journals.org

Molecular Orbital Analysis and Frontier Orbital Theory (FMO)

Molecular orbital analysis provides a detailed picture of how atomic orbitals combine to form molecular orbitals, while Frontier Molecular Orbital (FMO) theory focuses on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of reacting species to predict reactivity and selectivity. acs.orgnih.govimperial.ac.uk

For 1-Fluoro-2-butyne, molecular orbital analysis has revealed significant interactions, particularly involving the fluorine substituent. Hyperconjugative donation from the alkyne π-system into the antibonding σ* orbital of the carbon-fluorine bond (σC-F) has been identified as a key stereoelectronic effect. d-nb.infonsf.govnih.gov This interaction involves the donation of electron density from the filled π orbitals of the alkyne into the vacant σC-F orbital, which can influence the electron distribution and reactivity of the alkyne. d-nb.infonih.gov Natural Bonding Orbital (NBO) analysis has been used to quantify these hyperconjugative effects, showing an increase in this interaction as a reactant approaches the alkyne in a reaction. d-nb.inforesearchgate.net

FMO theory has been applied to understand the reactivity of 1-Fluoro-2-butyne in cycloaddition reactions, such as the 1,3-dipolar cycloaddition with azides. d-nb.infoacs.org The energies and shapes of the frontier orbitals of 1-Fluoro-2-butyne and the reacting partner (e.g., methyl azide) are analyzed to understand the dominant interactions driving the reaction and influencing its regioselectivity. d-nb.infoacs.org

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating reaction mechanisms, identifying transition states, and calculating the energy barriers involved in chemical transformations of 1-Fluoro-2-butyne.

Activation Energy and Reaction Barrier Calculations

Computational studies have focused on calculating activation energies and reaction barriers for reactions involving 1-Fluoro-2-butyne, particularly in the context of 1,3-dipolar cycloadditions. These calculations provide quantitative information about the energy required for the reaction to proceed and help explain observed reactivity trends. For instance, DFT calculations have been used to determine the Gibbs free energy of activation for the 1,3-dipolar cycloaddition between methyl azide (B81097) and 1-Fluoro-2-butyne. d-nb.info

Comparisons of activation barriers between 1-Fluoro-2-butyne and unsubstituted 2-butyne (B1218202) have shown that the fluorine substituent can lead to a reduction in the activation barrier, contributing to enhanced reactivity. d-nb.infoacs.orgnih.govfigshare.com This stabilization of the transition state is attributed to electronic effects of the fluorine atom. d-nb.infonsf.govnih.gov

Influence of Stereoelectronic Effects on Reactivity

Stereoelectronic effects, which are the influence of the spatial arrangement of electrons and nuclei on chemical reactivity, play a significant role in the reactions of 1-Fluoro-2-butyne. Computational studies have highlighted two key stereoelectronic effects that influence its reactivity in 1,3-dipolar cycloadditions:

Hyperconjugative Assistance: As discussed in the molecular orbital analysis, the hyperconjugative donation from the alkyne π-system to the σ*C-F orbital stabilizes the transition state, facilitating alkyne bending and C-N bond formation during the cycloaddition. d-nb.infonsf.govnih.govfigshare.com This effect is dependent on the orientation of the C-F bond relative to the alkyne π system. nsf.gov

Classical Electrostatic Interactions: Attractive electrostatic interactions, such as C-H···F interactions, can also contribute to the stabilization of specific transition state conformers, further lowering the activation barrier. d-nb.infonih.govfigshare.com

These stereoelectronic effects can act in a complementary fashion in acyclic alkynes like 1-Fluoro-2-butyne, leading to significant rate increases compared to non-fluorinated analogues. nih.govfigshare.com Computational dissection of these effects helps in understanding the origins of enhanced reactivity and regioselectivity in reactions involving fluorinated alkynes. acs.orgnih.govfigshare.com

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt due to rotation around single bonds and their relative energies. Potential energy surfaces (PES) map the energy of a molecular system as a function of its geometric parameters, illustrating the energy landscape and identifying stable conformers and transition states for interconversion.

While extensive conformational analysis across all dihedral angles specifically for 1-Fluoro-2-butyne is not detailed in the provided results, computational studies have examined the energy changes associated with specific distortions relevant to its reactivity. For example, relaxed energy scans have been performed to study the symmetric bending of the C≡C-C angle in 1-Fluoro-2-butyne. nsf.gov This bending is relevant to the geometry adopted by the alkyne in the transition state of cycloaddition reactions. d-nb.infonsf.gov

These studies have shown that the energy penalty associated with bending the alkyne moiety is lowered in 1-Fluoro-2-butyne compared to 2-butyne. d-nb.infonsf.gov This reduced distortion energy is attributed to the stabilizing stereoelectronic interaction between the bent π-system and the σ*C-F orbital. nsf.gov Different arrangements of the fluorine substituent (e.g., gauche, anti-periplanar) relative to the alkyne have been considered in the context of these energy changes and their influence on transition state stabilization. d-nb.inforesearchgate.net

Machine Learning Approaches for Reactivity Prediction

While extensive research employing machine learning (ML) for predicting chemical reactivity across a broad spectrum of organic compounds, including various alkynes and fluorinated molecules, has been documented, specific studies focusing solely on applying ML approaches for the reactivity prediction of 1-Fluoro-2-butyne are not prominently featured in the current literature. The application of ML in this domain typically involves leveraging computational chemistry data, such as descriptors derived from Density Functional Theory (DFT) calculations, to train models that can predict reaction outcomes, rates, or activation energies.

Existing theoretical investigations have provided insights into the electronic structure of 1-Fluoro-2-butyne. For instance, computational studies utilizing conceptual DFT have explored the frontier molecular orbitals of 1-Fluoro-2-butyne, noting the stabilization of the in-plane π-orbital compared to 2-butyne due to hyperconjugative overlap researchgate.netresearchgate.net. Such quantum mechanical calculations generate data points (e.g., atomic charges, orbital energies, bond angles) that are fundamental inputs for many ML models aimed at understanding and predicting reactivity researchgate.netbeilstein-journals.org.

The broader field of ML in reactivity prediction demonstrates the potential methodologies that could be applied to 1-Fluoro-2-butyne. Studies have successfully employed ML models to predict activation energies for reactions involving alkynes, such as strain-promoted azide-alkyne cycloadditions (SPAAC), by training on DFT-computed data from acyclic alkynes researchgate.netresearchgate.net. These models often utilize molecular descriptors derived from computational methods beilstein-journals.org. Various ML algorithms, including neural networks and tree-based methods, have shown promise in predicting reaction properties and outcomes for different reaction classes researchgate.netchemrxiv.org.

The application of ML to fluorinated compounds has also been explored, for example, in predicting bond dissociation energies in per- and polyfluoroalkyl substances (PFAS) using simple connectivity information without requiring computationally expensive quantum mechanical calculations chemrxiv.org. This suggests that ML can be a powerful tool for understanding the impact of fluorine substituents on molecular properties relevant to reactivity.

Strategic Utilization of 1 Fluoro 2 Butyne in Complex Molecule Synthesis

Applications in the Synthesis of Organofluorine Compounds with Tunable Properties

The strategic placement of fluorine atoms in organic molecules can significantly tune their properties, including electronic distribution, conformational preferences, and metabolic stability. mdpi.comcas.cn 1-Fluoro-2-butyne serves as a precursor for synthesizing a variety of organofluorine compounds. The alkyne can undergo various transformations, such as metal-catalyzed couplings, additions, and cyclizations, allowing for the introduction of the fluorobutyne moiety into more complex structures. While specific examples using 1-fluoro-2-butyne were not extensively detailed in the search results, the general principles of incorporating fluorinated building blocks to achieve desired properties are well-established in organofluorine chemistry. mdpi.comcas.cnresearchgate.net The ability to modify the alkyne or the fluorine-bearing carbon allows for the synthesis of compounds with tailored electronic and steric profiles.

Development of 1-Fluoro-2-butyne Derivatives for Advanced Synthetic Intermediates

Derivatives of 1-fluoro-2-butyne can be designed and synthesized to serve as advanced synthetic intermediates. These derivatives might involve modifications at the propargylic position (the carbon adjacent to the alkyne bearing the fluorine) or the alkyne itself, introducing additional functional groups or structural complexity. Such modifications can enhance reactivity, selectivity, or introduce latent functionalities for subsequent transformations. The search results mention the synthesis and utility of various fluorinated intermediates, including fluorinated alkenes and cyclopropanes, highlighting the broader concept of developing specialized fluorinated building blocks for complex synthesis. researchgate.netgoogle.comnih.govbeilstein-journals.org 1-Fluoro-2-butyne derivatives could similarly be engineered to facilitate specific synthetic routes towards target molecules.

Role in Radiolabeled Synthons for Positron Emission Tomography (PET) Tracer Development

Fluorine-18 (¹⁸F) is a widely used radioisotope in Positron Emission Tomography (PET) due to its favorable half-life and decay properties. nih.govresearchgate.netnih.gov The incorporation of ¹⁸F into molecules allows for their use as radiotracers to visualize and quantify biological processes in vivo. nih.govuio.no 1-Fluoro-2-butyne, particularly in its ¹⁸F-labeled form ([¹⁸F]1-fluoro-2-butyne), can function as a radiolabeled synthon for the development of PET tracers. nih.govresearchgate.net Radiolabeled synthons are small, reactive molecules containing the radioisotope that can be readily incorporated into larger biomolecules or drug candidates.

The synthesis of [¹⁸F]1-fluoro-2-butyne typically involves the nucleophilic radiofluorination of a suitable precursor. nih.govresearchgate.net While challenges exist in the efficient and regioselective introduction of ¹⁸F, particularly with small molecules, the alkyne functionality in 1-fluoro-2-butyne provides a handle for subsequent conjugation reactions. nih.govresearchgate.net

Integration into Click Chemistry Methodologies

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful and widely used tool for the facile and efficient conjugation of two molecular entities. nih.govresearchgate.net The alkyne moiety in 1-fluoro-2-butyne makes it an ideal partner for click chemistry reactions with azide-functionalized molecules. nih.govresearchgate.net This is particularly relevant in PET tracer development, where complex biomolecules (like peptides, proteins, or nucleotides) are often labeled with ¹⁸F via a prosthetic group containing the radioisotope and a reactive handle for conjugation. nih.govnih.gov

[¹⁸F]1-fluoro-2-butyne can be used as an ¹⁸F-labeled alkyne synthon that can be "clicked" onto azide-modified biomolecules under mild conditions. nih.govresearchgate.net This approach allows for the synthesis of ¹⁸F-labeled PET tracers without subjecting the often-sensitive biomolecule to harsh radiofluorination conditions. nih.govnih.gov Studies have evaluated the use of ¹⁸F-labeled alkynes, including 4-[¹⁸F]fluoro-1-butyne, in click chemistry for synthesizing PET tracers. nih.govresearchgate.net

An example from the literature demonstrates the synthesis of a PET radiotracer for evaluating fatty acid metabolism using 4-[¹⁸F]fluoro-1-butyne and an azido-functionalized fatty acid derivative via click chemistry. acs.org The reaction yielded the desired ¹⁸F-labeled triazole product, which showed promising tissue distribution in mice. acs.org

Data Table: Radiochemical Yields Using ¹⁸F-labeled Alkynes in Click Chemistry

¹⁸F-labeled Alkyne SynthonAzide (B81097) PartnerReaction Conditions (Example)Radiochemical Yield (Decay Corrected)Reference
4-[¹⁸F]fluoro-1-butyneGlucopyranosyl azideCu(I)/Asc/2,6-lutidine, 90°C, 10 min30% nih.gov
4-[¹⁸F]fluoro-1-butyne2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl azideCu(I)/Asc/2,6-lutidine, 30 min27% nih.gov
4-[¹⁸F]fluoro-1-butyne17-azido 6-thia-heptadecanoic acidClick Chemistry Conditions20-26% acs.org

Note: Reaction conditions and yields can vary significantly depending on the specific azide partner and optimization.

Future Perspectives and Emerging Research Avenues

Advancements in Stereoselective Synthesis of 1-Fluoro-2-butyne Derivatives

Advancements in stereoselective synthesis are crucial for accessing specific isomers of 1-fluoro-2-butyne derivatives, which can have distinct properties and applications. While direct stereoselective synthesis of 1-fluoro-2-butyne itself might be challenging due to its small size and symmetry around the triple bond, research is progressing in achieving stereocontrol in reactions involving fluorinated alkynes and in the synthesis of related fluorinated butene derivatives. For instance, catalytic strategies for the stereodivergent synthesis of olefins bearing a fluoro-chloro terminus have been developed, which can subsequently be used to generate trisubstituted alkenyl fluorides with defined stereochemistry through cross-coupling reactions. researchgate.net This highlights the ongoing efforts to control the stereochemical outcome in the synthesis of fluorinated unsaturated systems. The development of stereoselective methods for creating 1,2-disilylated and gem-disilylated alkenes also demonstrates the broader progress in controlling the stereochemistry of additions to alkyne and alkene frameworks, which could potentially be adapted for fluorinated substrates. rsc.org

Exploration of Novel Reactivity Patterns and Catalytic Systems

Exploring novel reactivity patterns and catalytic systems for 1-fluoro-2-butyne aims to unlock new synthetic transformations and improve efficiency. The unique electronic properties imparted by the fluorine atom on the alkyne can influence its reactivity compared to unfluorinated alkynes like 2-butyne (B1218202) (CID 10419). wechemglobal.comresearchgate.net Studies on the reactivity of fluorinated alkynes in cycloaddition reactions, such as copper-free click chemistry, have shown that the fluorine can influence transition state stabilization through hyperconjugative and electrostatic interactions, potentially leading to increased reaction rates and altered regioselectivity. nih.govscilit.comfigshare.com This suggests that 1-fluoro-2-butyne could exhibit interesting and potentially exploitable reactivity in similar cycloaddition or other pericyclic reactions. Research into transition metal catalysis, including the use of iridium pincer complexes for the catalytic transformation of alkynes, indicates the potential for developing new catalytic systems that can activate and functionalize fluorinated alkynes like 1-fluoro-2-butyne. acs.org Further exploration of different metal catalysts and ligand designs could lead to highly selective and efficient transformations of 1-fluoro-2-butyne.

Integration with Flow Chemistry and Automated Synthesis

The integration of 1-fluoro-2-butyne synthesis and reactions with flow chemistry and automated synthesis platforms offers advantages in terms of safety, efficiency, and scalability. Flow chemistry allows for precise control of reaction parameters, rapid mixing, and efficient heat transfer, which can be particularly beneficial for reactions involving potentially hazardous or volatile compounds like 1-fluoro-2-butyne. researchgate.netacs.orgrsc.org Automated synthesis platforms, often coupled with flow chemistry, enable the rapid exploration of reaction conditions and the automated production of compounds, accelerating the discovery and optimization of synthetic routes to 1-fluoro-2-butyne derivatives. beilstein-journals.org The use of flow reactors has been demonstrated for various chemical transformations, including those involving fluorinating reagents, indicating the feasibility of applying these techniques to the synthesis and functionalization of fluorinated alkynes. durham.ac.uk

Development of Green Chemistry Approaches for 1-Fluoro-2-butyne Synthesis

Developing green chemistry approaches for the synthesis of 1-fluoro-2-butyne focuses on reducing environmental impact through the use of sustainable feedstocks, minimizing waste, and employing energy-efficient processes. Traditional methods for synthesizing fluorinated compounds can sometimes involve harsh reagents or generate significant byproducts. Research into alternative synthetic routes, such as those utilizing more readily available precursors or employing catalytic methods with lower environmental footprints, is an important area. While specific green chemistry syntheses of 1-fluoro-2-butyne were not extensively detailed in the search results, the broader trend in fluorine chemistry is towards developing more sustainable methods. For example, the synthesis of hexafluoro-2-butyne (B1329351) (CID 69654), a related fluorinated alkyne, has been explored using different routes, with ongoing efforts to find more industrially viable and environmentally friendly processes. wikipedia.orggoogle.comresearchgate.netgoogle.com Applying similar principles and exploring novel reaction pathways will be key to developing greener syntheses of 1-fluoro-2-butyne.

Continued Computational Design and Prediction of Novel Transformations

Computational design and prediction play a significant role in understanding the properties and reactivity of 1-fluoro-2-butyne and in predicting novel transformations. Density Functional Theory (DFT) calculations have been used to study the electronic structure and reactivity of fluorinated alkynes, providing insights into factors influencing their behavior in reactions like click chemistry. researchgate.netnih.govscilit.comfigshare.com Computational methods can help predict reaction pathways, transition states, and the impact of substituents on reactivity and selectivity. acs.org This is particularly valuable for a relatively small and potentially challenging molecule like 1-fluoro-2-butyne, where experimental studies might be complex. Continued advancements in computational chemistry, including machine learning approaches, can further enhance the ability to design new reactions and predict the outcome of transformations involving 1-fluoro-2-butyne. researchgate.net

Expansion of 1-Fluoro-2-butyne's Role in Chemical Biology Research (as a synthetic tool)

The expansion of 1-fluoro-2-butyne's role in chemical biology research centers on its potential as a synthetic tool, particularly in the context of bioorthogonal chemistry. Alkynes are widely used as bioorthogonal tags in chemical biology, enabling the labeling and tracking of biomolecules within living systems using click chemistry. acs.orgnih.gov While terminal alkynes are more commonly employed for this purpose, the incorporation of fluorine into an alkyne, as in 1-fluoro-2-butyne, could offer unique advantages. The fluorine atom can influence the electronic properties and potentially the reaction kinetics of click reactions. nih.govscilit.comfigshare.com Although direct applications of 1-fluoro-2-butyne as a bioorthogonal tag were not prominently featured, the broader use of fluorinated compounds and alkynes in chemical biology suggests potential future applications. nih.govku.dk Further research could explore the suitability of 1-fluoro-2-butyne or its derivatives as novel bioorthogonal probes or as building blocks for synthesizing fluorinated biomolecules with altered properties or functions.

Q & A

Q. How can researchers optimize the synthesis of 1-fluoro-2-butyne while ensuring high purity and yield?

  • Methodological Answer : Focus on one-step synthesis routes using fluorination agents (e.g., Selectfluor™ or DAST) with alkyne precursors. Use gas chromatography (GC) or nuclear magnetic resonance (NMR) to monitor reaction progress and purity .
  • Key Parameters :
VariableImpactOptimal Range
TemperatureAffects reaction rate and side-product formation0–40°C
SolventPolarity influences reagent solubilityDCM, THF
CatalystAccelerates fluorinationNone required for Selectfluor™
  • Validation : Compare experimental yields with computational predictions from databases like REAXYS or PISTACHIO .

Q. What spectroscopic techniques are most effective for characterizing 1-fluoro-2-butyne’s structure and stability?

  • Methodological Answer : Combine ¹⁹F NMR (to confirm fluorine position) and IR spectroscopy (to identify C≡C and C-F stretches). For stability assessments, use accelerated aging studies under varying temperatures and humidity, followed by GC-MS to detect decomposition products .
  • Expected Spectral Data :
TechniqueKey Peaks/BandsInterpretation
¹H NMRδ 2.1–2.3 (triplet, CH₂)Confirms alkyne protons
¹⁹F NMRδ -120 to -150 ppmIndicates terminal fluorine
IR~2100 cm⁻¹ (C≡C), ~1100 cm⁻¹ (C-F)Validates functional groups

Q. How does the electron-withdrawing fluorine atom influence 1-fluoro-2-butyne’s reactivity in Diels-Alder reactions?

  • Methodological Answer : Perform comparative kinetic studies with non-fluorinated analogs (e.g., 2-butyne). Use differential scanning calorimetry (DSC) to measure activation energies and Hammett constants to quantify electronic effects. Computational modeling (DFT) can predict regioselectivity trends .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction outcomes involving 1-fluoro-2-butyne as a dienophile?

  • Methodological Answer : Apply systematic error analysis by isolating variables (e.g., solvent polarity, steric hindrance). Use meta-analysis of literature data to identify outliers. For example, discrepancies in regioselectivity may arise from competing π-orbital interactions vs. inductive effects. Validate hypotheses via controlled experiments with deuterated analogs .

Q. How can computational models predict the thermodynamic stability of 1-fluoro-2-butyne under varying conditions?

  • Methodological Answer : Use Gaussian-based DFT calculations to simulate bond dissociation energies (BDEs) and reaction pathways. Cross-reference with experimental data from NIST Chemistry WebBook (e.g., enthalpy of formation) .
  • Critical Parameters :
Computational ToolOutputApplication
Gaussian 16Gibbs free energyPredicts reaction feasibility
VASPElectron density mapsIdentifies reactive sites

Q. What are the challenges in quantifying fluorine’s kinetic isotope effects (KIEs) in 1-fluoro-2-butyne-mediated reactions?

  • Methodological Answer : Employ isotopic labeling (¹⁸F or ²H) and time-resolved spectroscopy (e.g., ultrafast IR) to track bond-breaking events. Compare experimental KIEs with theoretical values from Eyring equation -based models. Note that fluorine’s high electronegativity may distort traditional KIE assumptions .

Q. How do steric and electronic factors compete in 1-fluoro-2-butyne’s coordination chemistry with transition metals?

  • Methodological Answer : Synthesize metal complexes (e.g., Pd or Cu) and analyze using X-ray crystallography and cyclic voltammetry . Compare ligand binding affinities with non-fluorinated analogs. For example, fluorine’s inductive effect may weaken metal-alkyne backdonation despite its small steric profile .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on 1-fluoro-2-butyne’s toxicity profile?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies comparing its toxicity with structurally similar compounds (e.g., 1-bromo-2-butyne). Use in vitro assays (e.g., Ames test) and cross-validate with computational toxicity models (e.g., ECOSAR). Reference ATSDR guidelines for fluoride toxicity assessments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.